1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane is a fluorinated organic compound with the molecular formula C11H14F9I. It is characterized by the presence of nine fluorine atoms and one iodine atom attached to an undecane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane typically involves the fluorination of an undecane precursor followed by iodination. One common method is the electrochemical fluorination of an undecane derivative, which introduces the fluorine atoms. The iodination step can be achieved using iodine or iodine-containing reagents under specific reaction conditions .
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane is primarily related to its ability to participate in substitution and coupling reactions. The presence of the iodine atom allows for selective functionalization, while the fluorinated chain imparts stability and unique physicochemical properties. These characteristics enable the compound to interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane can be compared with other fluorinated iodides, such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodooctane: Another related compound with an intermediate chain length, offering a balance between the properties of the hexane and undecane derivatives
These comparisons highlight the uniqueness of this compound in terms of its longer carbon chain and the resulting impact on its chemical behavior and applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoundecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F9I/c1-2-3-4-5-7(21)6-8(12,13)9(14,15)10(16,17)11(18,19)20/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXNPPPEHEXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895196 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40735-33-9 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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